Cas no 333408-47-2 (2-(3-Fluorophenyl)-4-thiazolidinecarboxylic acid)

2-(3-Fluorophenyl)-4-thiazolidinecarboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-(3-Fluorophenyl)-4-thiazolidinecarboxylic acid
- 2-(3-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid
- AC1LAW4T
- CTK1C2196
- MolPort-001-943-115
- NSC687698
- ST4060406
- STK523066
- SureCN3832263
- 2-(3-fluorophenyl)-1,3-thiazolane-4-carboxylic acid
- SCHEMBL3832263
- EU-0095733
- 333408-47-2
- SR-01000573391
- Methyl 3-((dimethylcarbamoyl)oxy)-4-methoxybenzoate
- AKOS000186255
- A821734
- AKOS016315748
- DTXSID20333266
- 2-(3-fluorophenyl)thiazolidine-4-carboxylic acid
- SR-01000573391-1
-
- インチ: 1S/C10H10FNO2S/c11-7-3-1-2-6(4-7)9-12-8(5-15-9)10(13)14/h1-4,8-9,12H,5H2,(H,13,14)
- InChIKey: ZCIDMBKXEBMSLH-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(C2NC(C(O)=O)CS2)=C1
計算された属性
- せいみつぶんしりょう: 227.04200
- どういたいしつりょう: 227.042
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 252
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.7
- トポロジー分子極性表面積: 74.6A^2
じっけんとくせい
- 密度みつど: 1.378
- ふってん: 425.5 °C at 760 mmHg
- フラッシュポイント: 425.5 °C at 760 mmHg
- 屈折率: 1.593
- PSA: 74.63000
- LogP: 1.94270
2-(3-Fluorophenyl)-4-thiazolidinecarboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AF69167-2.5g |
2-(3-Fluorophenyl)-4-thiazolidinecarboxylic acid |
333408-47-2 | 97% | 2.5g |
$828.00 | 2024-04-20 |
2-(3-Fluorophenyl)-4-thiazolidinecarboxylic acid 関連文献
-
Zhong-Cheng Song,Gao-Yuan Ma,Hai-Liang Zhu RSC Adv. 2015 5 24824
2-(3-Fluorophenyl)-4-thiazolidinecarboxylic acidに関する追加情報
2-(3-Fluorophenyl)-4-thiazolidinecarboxylic Acid (CAS No: 333408-47-2)
2-(3-Fluorophenyl)-4-thiazolidinecarboxylic acid, also known by its CAS number 333408-47-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazolidinone derivatives, which have been extensively studied for their potential applications in drug discovery and materials science. The structure of this compound consists of a thiazolidine ring system substituted with a fluoroaryl group, making it a valuable molecule for exploring various chemical reactions and biological activities.
The synthesis of 2-(3-Fluorophenyl)-4-thiazolidinecarboxylic acid involves a series of well-defined chemical transformations, including nucleophilic substitutions, condensations, and oxidations. Recent advancements in asymmetric synthesis have enabled the preparation of enantiomerically pure derivatives, which are crucial for studying the stereochemical effects on biological activity. Researchers have also explored green chemistry approaches to minimize environmental impact during the synthesis process.
In terms of applications, this compound has shown promising results in preliminary biological assays. For instance, studies have demonstrated its potential as an inhibitor of certain enzymes involved in metabolic pathways, suggesting its role in the development of novel therapeutic agents. Additionally, the fluoroaryl substituent imparts unique electronic properties to the molecule, making it a candidate for use in fluorescence-based sensors and imaging agents.
Recent research has focused on understanding the photophysical properties of 2-(3-Fluorophenyl)-4-thiazolidinecarboxylic acid. Scientists have investigated its emission characteristics under various conditions, revealing its potential as a fluorescent probe for detecting specific analytes in complex matrices. This property has led to exploratory studies in the field of analytical chemistry, where the compound is being evaluated for its ability to detect heavy metal ions or other environmental pollutants.
The structural versatility of this compound also makes it an attractive scaffold for drug design. By modifying the fluoroaryl group or other substituents on the thiazolidine ring, researchers can fine-tune its pharmacokinetic properties and enhance its bioavailability. Computational modeling techniques, such as molecular docking and dynamics simulations, have been employed to predict binding affinities with target proteins, providing valuable insights into its therapeutic potential.
In conclusion, 2-(3-Fluorophenyl)-4-thiazolidinecarboxylic acid (CAS No: 333408-47-2) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and functional groups make it a valuable tool for advancing research in pharmacology, materials science, and analytical chemistry. As ongoing studies continue to uncover new properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.
333408-47-2 (2-(3-Fluorophenyl)-4-thiazolidinecarboxylic acid) 関連製品
- 2138176-13-1(4-phenyl-2-(pyrimidin-2-yl)butan-2-amine)
- 954271-42-2(1-3-(Aminomethyl)-2-pyridinyl-4-piperidinol)
- 2491-32-9(Benzyl 4-hydroxyphenyl ketone)
- 2411179-19-4(N-[3-[[(2S,3R)-2-(4-Chlorophenyl)tetrahydro-3-furanyl]amino]-3-oxopropyl]-2-propenamide)
- 1824146-80-6(Methyl 5-(aminomethyl)-2-methylpyrazole-3-carboxylate)
- 2680704-08-7(2-(2,2,2-trifluoroacetamido)methyl-1,2,4triazolo1,5-apyrimidine-6-carboxylic acid)
- 374629-84-2((R)-2-amino-2-(2-chlorophenyl)acetamide hydrochloride)
- 5707-44-8(4-Ethylbiphenyl)
- 1275403-06-9(5-(4-Fluoro-3-methylphenyl)indoline)
- 1784058-92-9(3-Oxetaneethanamine, 3-(1-methylethyl)-)



